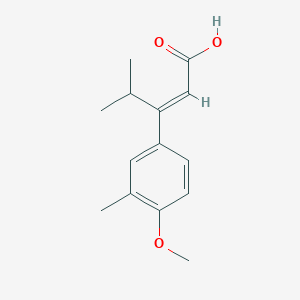

(2E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid

Description

(2E)-3-(4-Methoxy-3-methylphenyl)-4-methylpent-2-enoic acid (CAS: 175675-62-4) is an α,β-unsaturated carboxylic acid with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Its structure features a trans-configuration (2E) double bond, a 4-methoxy-3-methylphenyl substituent at the β-position, and a branched 4-methylpent-2-enoic acid chain.

Propriétés

IUPAC Name |

(E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9(2)12(8-14(15)16)11-5-6-13(17-4)10(3)7-11/h5-9H,1-4H3,(H,15,16)/b12-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMFMGLQUAJHIT-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=CC(=O)O)C(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=C/C(=O)O)/C(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid typically involves the condensation of 4-methoxy-3-methylbenzaldehyde with 4-methylpent-2-enoic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the double bond in the pent-2-enoic acid moiety can yield saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

Reduction: Formation of 3-(4-methoxy-3-methylphenyl)-4-methylpentanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : (2E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 234.29 g/mol

- CAS Number : 1017328-27-6

The compound features a methoxy group and a methyl group on a phenyl ring, which contribute to its reactivity and biological activity.

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation and reduction.

- Synthetic Routes : The synthesis typically involves the condensation of 4-methoxy-3-methylbenzaldehyde with 4-methylpent-2-enoic acid under basic conditions, often using sodium hydroxide or potassium hydroxide as catalysts. Industrially, optimized conditions are employed to enhance yield and purity.

Biology

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its ability to induce apoptosis in melanoma cells, leading to cell cycle arrest and increased reactive oxygen species (ROS) generation.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which are crucial for protecting cells from oxidative stress associated with cancer progression. Its ability to scavenge free radicals may enhance its therapeutic potential.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is necessary to establish its efficacy comprehensively.

Medicine

- Lead Compound for Therapeutics : The compound is being explored as a lead compound for developing new therapeutic agents targeting various diseases, particularly cancers and infections.

- Mechanism of Action : While the precise mechanism remains unclear, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, modulating biological pathways due to the influence of its substituents.

Industrial Applications

- Specialty Chemicals Production : In industry, this compound is utilized in producing specialty chemicals and materials with tailored properties for specific applications.

Case Studies and Research Findings

- Study on Melanoma Cells : Research has shown that this compound can significantly reduce viability in melanoma cell lines through mechanisms involving ROS generation and apoptosis induction.

- Antioxidant Evaluation : Various assays have been conducted to evaluate the antioxidant capacity of this compound, revealing promising results that support its potential use in cancer therapy.

Mécanisme D'action

The mechanism by which (2E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the methoxy and methyl groups may influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Structural Features

The following table highlights key structural differences between the target compound and analogs:

Key Observations :

- Aromatic Substituents : The target compound’s 4-methoxy-3-methylphenyl group distinguishes it from analogs with hydroxyl (e.g., ) or halogen (e.g., ) substituents. Methoxy groups generally increase lipophilicity compared to polar hydroxyl groups.

- Chain Structure: The branched 4-methylpent-2-enoic acid chain in the target compound may confer steric effects absent in linear-chain analogs like (2E)-4-methyl-2-pentenoic acid .

Physicochemical Properties

*logP values estimated based on substituent contributions.

- The target compound’s higher logP compared to hydroxylated analogs suggests better membrane permeability but lower aqueous solubility.

- Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability due to the C-F bond’s resistance to oxidation.

Activité Biologique

(2E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following attributes:

- IUPAC Name : (E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid

- Molecular Formula : C₁₄H₁₈O₃

- CAS Number : 1017328-27-6

The structure includes a methoxy group and a methyl group on a phenyl ring, which are believed to influence its biological activity significantly.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The presence of substituents like methoxy and methyl groups may enhance its binding affinity and specificity, potentially modulating various biological pathways.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in melanoma cells, leading to cell cycle arrest and increased reactive oxygen species (ROS) generation . The compound's cytotoxicity has been assessed using various assays, revealing significant effects at specific concentrations.

Antioxidant Activity

In addition to its cytotoxic properties, this compound demonstrates antioxidant activity. This is crucial for protecting cells from oxidative stress, which can contribute to cancer progression. The compound's ability to scavenge free radicals may enhance its therapeutic potential .

Antimicrobial Properties

Emerging data suggest that this compound may possess antimicrobial properties. Preliminary studies indicate activity against certain bacterial strains, although further research is needed to establish the breadth of its antimicrobial efficacy .

Case Studies and Research Findings

- Study on Melanoma Cells :

- Antioxidant Evaluation :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Similarities | Biological Activity |

|---|---|---|

| (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid | Similar phenyl substitutions | Moderate cytotoxicity |

| (2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid | Fluoro-substituted phenyl | Enhanced antimicrobial activity |

| (2E)-3-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)-2-propenoic acid | Multiple methoxy groups | Variable cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.